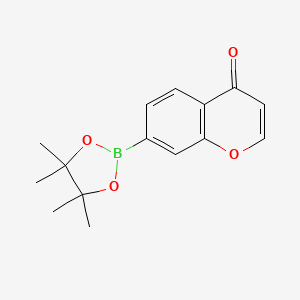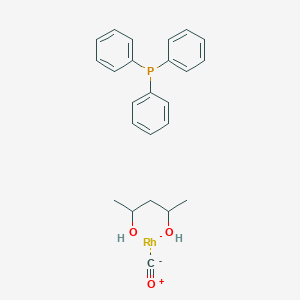
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane is a complex organometallic compound that combines the properties of carbon monoxide, pentane-2,4-diol, rhodium, and triphenylphosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane typically involves the coordination of rhodium with triphenylphosphane and carbon monoxide, followed by the incorporation of pentane-2,4-diol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it follows similar synthetic routes as in laboratory settings, with a focus on maintaining purity and yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of rhodium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylphosphane ligands can be substituted with other phosphine ligands or similar coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while substitution reactions can produce a variety of rhodium-phosphine complexes with different properties.
Applications De Recherche Scientifique
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules, where its unique properties facilitate specific reactions.
Biological Studies: Research has explored its potential use in biological systems, particularly in studying enzyme mimetics and metalloproteins.
Industrial Applications:
Mécanisme D'action
The mechanism of action of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane involves the coordination of rhodium with carbon monoxide and triphenylphosphane, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through the catalytic activity of the rhodium center. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium carbonyl complexes: These compounds share the rhodium-carbon monoxide coordination but may lack the pentane-2,4-diol and triphenylphosphane components.
Phosphine-rhodium complexes: These include various rhodium complexes with different phosphine ligands, which may exhibit similar catalytic properties.
Uniqueness
The uniqueness of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane lies in its combination of ligands, which imparts specific reactivity and stability. The presence of pentane-2,4-diol adds an additional layer of complexity, making it distinct from other rhodium complexes.
Propriétés
Formule moléculaire |
C24H27O3PRh |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H12O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;4-7H,3H2,1-2H3;; |
Clé InChI |
IWOBOYQLKPCQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)O)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
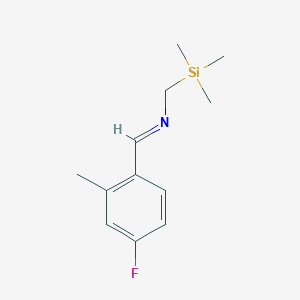
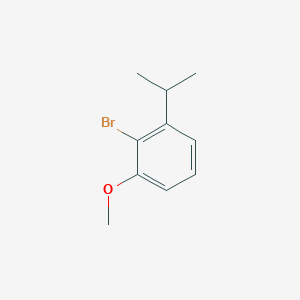
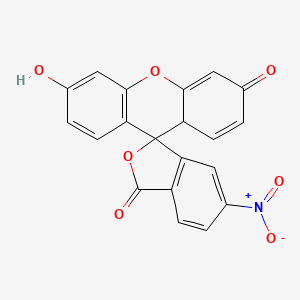
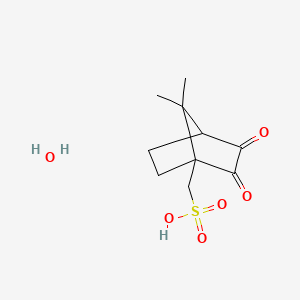

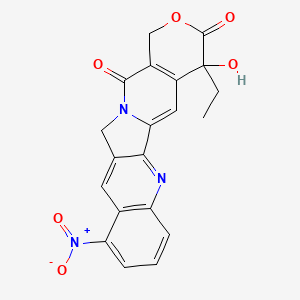
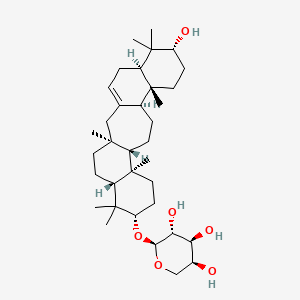

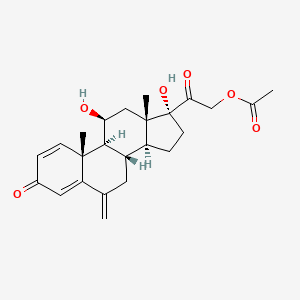
![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
